- Monodisperse oligoethylene glycols modified propofol prodrugs, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3502-3505
Cas no 908258-58-2 (m-PEG10-CH2COOH)
m-PEG10-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative featuring a carboxylic acid (–COOH) functional group at the terminus, linked via a methylene (–CH2–) spacer to a 10-unit PEG chain. This compound is widely utilized in bioconjugation and linker chemistry due to its water solubility, biocompatibility, and reactive carboxyl group, which enables facile coupling with amines or other nucleophiles via carbodiimide chemistry. The PEG spacer enhances solubility and reduces immunogenicity in biological applications. Its well-defined structure (monodisperse) ensures consistent performance in drug delivery, protein modification, and surface functionalization. The methylene spacer provides stability while maintaining reactivity, making it suitable for controlled bioconjugation workflows.
m-PEG10-CH2COOH structure
Product Name:m-PEG10-CH2COOH
CAS No:908258-58-2
MF:C23H46O13
MW:530.603549480438
CID:69432
PubChem ID:53401073
Update Time:2025-06-24
m-PEG10-CH2COOH Chemical and Physical Properties
Names and Identifiers
-
- 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid
- 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
- 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid (9CI)
- [2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
- m-PEG10-CH2COOH
- DA-75691
- m-PEG11-CH2CO2H
- m-PEG10-CH2COOH?
- mPEG10-CH2COOH
- HY-133285
- SCHEMBL3542228
- 2,5,8,11,14,17,20,23,26,29,32-UNDECAOXATETRATRIACONTAN-34-OIC ACID
- E83653
- 908258-58-2
- MS-29808
- DTXSID80694784
- AKOS040743423
- m-PEG11-CH2COOH
- BP-24463
- m-PEG10-acetic acid
- CS-0116193
-
- Inchi: 1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25)
- InChI Key: DNJQYLLQMMESPG-UHFFFAOYSA-N
- SMILES: O=C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)O
Computed Properties
- Exact Mass: 530.29384152g/mol
- Monoisotopic Mass: 530.29384152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 36
- Rotatable Bond Count: 32
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Density: 1.122
m-PEG10-CH2COOH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-62-250mg |
m-PEG11-CH2COOH |
908258-58-2 | >98.00% | 250mg |
¥1340.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-62-500mg |
m-PEG11-CH2COOH |
908258-58-2 | >98.00% | 500mg |
¥2000.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-62-1g |
m-PEG11-CH2COOH |
908258-58-2 | >98.00% | 1g |
¥2890.0 | 2023-09-19 | |
| MedChemExpress | HY-133285-100mg |
m-PEG10-CH2COOH |
908258-58-2 | ≥98.0% | 100mg |
¥376 | 2024-07-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M936596-250mg |
Mpeg10-ch2cooh |
908258-58-2 | 95% | 250mg |
¥1,886.40 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M936596-1g |
Mpeg10-ch2cooh |
908258-58-2 | 95% | 1g |
¥3,775.50 | 2022-09-01 | |
| TRC | M234310-50mg |
mPEG10-CH2COOH |
908258-58-2 | 50mg |
$ 205.00 | 2022-06-04 | ||
| TRC | M234310-100mg |
mPEG10-CH2COOH |
908258-58-2 | 100mg |
$ 330.00 | 2022-06-04 | ||
| TRC | M234310-250mg |
mPEG10-CH2COOH |
908258-58-2 | 250mg |
$ 660.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1186833-100mg |
m-PEG10-CH2COOH |
908258-58-2 | 98% | 100mg |
¥488.00 | 2024-04-25 |
m-PEG10-CH2COOH Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Anisole Solvents: Dichloromethane ; 5 h, rt
Reference
m-PEG10-CH2COOH Preparation Products
m-PEG10-CH2COOH Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
908258-58-2 (m-PEG10-CH2COOH) Related Products
- 110-99-6(Diglycolic Acid)
- 627-03-2(Ethoxyacetic acid)
- 16024-58-1(2-(2-(2-Methoxyethoxy)ethoxy)acetic Acid)
- 16142-03-3(m-PEG5-CH2COOH)
- 13382-47-3((2-Hydroxyethoxy)acetic acid)
- 13887-98-4(3,6,9-Trioxaundecanedioic acid)
- 102013-72-9(m-PEG8-CH2COOH)
- 16024-56-9(2-(2-Methoxyethoxy)acetic Acid (90%))
- 16024-66-1(m-PEG4-CH2COOH)
- 16024-60-5(m-PEG3-CH2COOH)
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